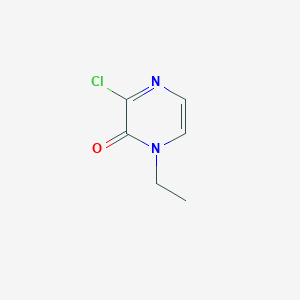

3-Chloro-1-ethyl-1,2-dihydropyrazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-ethylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-3-8-5(7)6(9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJHQENGHOKCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C(C1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58909-71-0 | |

| Record name | 3-chloro-1-ethyl-1,2-dihydropyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 3 Chloro 1 Ethyl 1,2 Dihydropyrazin 2 One and Analogs

Transformations Involving the Chloro Substituent at C-3

Metal-Catalyzed Cross-Coupling Reactions

Ligand Design and Catalyst Optimization for Selective Functionalization

The success of cross-coupling reactions on challenging substrates like 3-chloro-1-ethyl-1,2-dihydropyrazin-2-one hinges on the rational selection and design of ligands and catalysts. libretexts.org The ligand, typically a phosphine (B1218219), plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. rsc.orgharvard.edu

For coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required. harvard.edu Ligands such as the dialkylbiaryl phosphines (e.g., XPhos, SPhos) developed by the Buchwald group have proven highly effective. researchgate.net These ligands promote the oxidative addition of the C-Cl bond and accelerate the reductive elimination step. In the Suzuki-Miyaura coupling of a brominated pyrazolo[1,5-a]pyrimidin-5-one analog, a tandem catalyst system of XPhosPdG2/XPhos was essential to achieve the desired arylation and prevent a competing debromination side reaction. researchgate.net Similarly, nickel-based catalysts, often paired with specific bisphosphine ligands like dppe or specialized amine-based ligands, are optimized for certain transformations like the Kumada-type coupling. acs.orgnih.gov The optimization process involves screening various combinations of metal precursors, ligands, and bases to identify the system that provides the highest yield and selectivity for the desired product. nih.govresearchgate.net

Influence of Reaction Conditions (e.g., Microwave Irradiation, Temperature Control)

Reaction conditions exert a profound influence on the outcome of cross-coupling reactions. Temperature control is crucial for managing reaction rates and selectivity. While many modern catalytic systems operate at room temperature, some transformations require heating to overcome activation barriers, particularly for unreactive chlorides. acs.org

Microwave (MW) irradiation has emerged as a powerful tool for accelerating chemical reactions. researchgate.netmdpi.com Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. researchgate.netkisti.re.kr This acceleration is attributed to the efficient and direct heating of the solvent and reactants. mdpi.com Microwave-assisted Suzuki and Sonogashira couplings have been successfully applied to various heterocyclic systems. researchgate.netnih.govresearchgate.net For example, the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was effectively performed under microwave heating. researchgate.net Similarly, the Buchwald N-arylation on a 3,5-dichloro-2(1H)-pyrazinone core to introduce a carbamate (B1207046) group was successfully conducted using microwave irradiation, demonstrating its utility for functionalizing this heterocyclic system. rsc.org

Reductive Dehalogenation Strategies

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common reaction pathway for organohalides. In the context of cross-coupling chemistry, it often manifests as an undesired side reaction, referred to as hydrodehalogenation or protodehalogenation. This can occur when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture before it can undergo transmetalation. For instance, in the development of Suzuki couplings for brominated pyrazolo[1,5-a]pyrimidines, debromination was a significant competing reaction that had to be suppressed by careful catalyst selection. researchgate.net

While often a side reaction, reductive dehalogenation can also be employed as a deliberate synthetic strategy to remove a halogen that was used as a directing group or to access the unsubstituted parent heterocycle from a halogenated precursor. General methods for the reductive dehalogenation of aryl halides often involve a catalyst (like palladium on carbon), a hydrogen source (like hydrogen gas, ammonium (B1175870) formate, or silanes), and a base. Although specific protocols for the deliberate reductive dehalogenation of this compound are not detailed in the provided context, the principles established for other chloro-heterocycles would be applicable.

Reactivity and Functionalization at N-1 (Ethyl Substituent) and C-6 Positions

The strategic placement of substituents on the dihydropyrazinone ring is a key area of research, driven by the quest for novel compounds with specific chemical properties and biological activities. The N-1 and C-6 positions, in particular, have been identified as critical sites for modification.

N-Alkylation and N-Functionalization Studies

The N-1 position of the 2(1H)-pyrazinone core is a primary site for introducing diversity into the molecule. While the subject compound already possesses an ethyl group at this position, broader studies on related pyrazinone scaffolds have explored the impact of various N-alkyl substituents. For instance, research into fungicidal compounds has shown that derivatives bearing a branched alkyl group at the N-1 position can exhibit notable biological activity. This suggests that modifications of the existing ethyl group on "this compound," or the synthesis of analogs with different N-alkyl chains, could be a fruitful area for developing new chemical entities.

The reactivity of the N-1 ethyl group itself has not been extensively detailed in publicly available literature. However, general principles of organic chemistry suggest potential pathways for its functionalization. These could include C-H activation strategies to introduce new functional groups on the ethyl chain, although such transformations would need to contend with the reactivity of other sites on the heterocyclic ring.

C-6 Functionalization Opportunities

The C-6 position of the 2(1H)-pyrazinone ring has been a focal point for derivatization, significantly influencing the properties of the resulting compounds. Structure-activity relationship studies have revealed that substitution at this position is a critical determinant of biological efficacy in certain classes of pyrazinone-based fungicides.

A notable example involves the introduction of a 2,4,6-trisubstituted phenyl ring at the C-6 position. This modification, in conjunction with other specific substituents at N-1, C-3, and C-5, has been associated with potent fungicidal properties. The synthesis of such C-6 aryl-substituted pyrazinones typically involves cross-coupling reactions, where the C-6 position is functionalized with a suitable handle, such as a halogen, to facilitate the introduction of the aryl group.

| Position | Observed/Potential Functionalization | Significance/Rationale |

| N-1 | Branched alkyl groups | Potentially enhanced biological activity |

| C-H activation of the ethyl group | Introduction of new functionalities | |

| C-6 | 2,4,6-trisubstituted phenyl ring | Critical for certain fungicidal activities |

| Halogenation for cross-coupling | Versatile handle for further derivatization |

Other Derivatizations of the Dihydropyrazinone Scaffold

Beyond the specific modifications at the N-1 and C-6 positions, the dihydropyrazinone scaffold offers a versatile platform for a range of other derivatizations. These transformations can be employed to fine-tune the electronic and steric properties of the molecule, leading to a diverse library of compounds.

One of the key reactive handles on the subject compound is the chlorine atom at the C-3 position. This chloro group can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents. For example, displacement of the C-3 chlorine with nitrogen-based nucleophiles, such as pyrazoles, has been a successful strategy in the development of bioactive compounds.

Furthermore, the dihydropyrazinone ring itself can participate in various chemical transformations. While specific examples for "this compound" are not extensively documented, related heterocyclic systems undergo reactions such as:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The C-3 and C-5 positions, if appropriately functionalized (e.g., with halogens), can be sites for Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of aryl, alkyl, or amino groups.

Cycloaddition reactions: The double bonds within the dihydropyrazinone ring could potentially act as dienophiles or dienes in cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems. The feasibility of such reactions would depend on the electronic nature of the specific dihydropyrazinone derivative.

The table below summarizes some of the potential derivatization strategies for the dihydropyrazinone scaffold.

| Reaction Type | Position(s) | Potential Reagents/Conditions | Resulting Structures |

| Nucleophilic Substitution | C-3 | Amines, alcohols, thiols | C-3 substituted pyrazinones |

| Suzuki Coupling | C-3, C-5, C-6 | Boronic acids, Pd catalyst, base | Aryl/heteroaryl substituted pyrazinones |

| Buchwald-Hartwig Amination | C-3, C-5, C-6 | Amines, Pd catalyst, ligand, base | Amino-substituted pyrazinones |

| Cycloaddition | Ring double bonds | Dienes or dienophiles | Fused heterocyclic systems |

It is important to note that the reactivity of each position on the dihydropyrazinone ring is interdependent and influenced by the existing substituents. Therefore, the strategic planning of synthetic routes is crucial for achieving the desired derivatization.

Advanced Spectroscopic Characterization and Structural Elucidation of Dihydropyrazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. youtube.com By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the first critical look into the structure of a dihydropyrazinone derivative.

The ¹H NMR spectrum for 3-Chloro-1-ethyl-1,2-dihydropyrazin-2-one would be expected to show distinct signals for the protons of the ethyl group and the dihydropyrazine (B8608421) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The chemical shift of the methylene protons would be influenced by the adjacent nitrogen atom. The two protons on the dihydropyrazine ring would appear as distinct signals, likely doublets, due to coupling with each other. Their chemical shifts are influenced by their position relative to the carbonyl group, the chlorine atom, and the ring nitrogen atoms. acs.orgbendola.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the target compound, distinct signals would be expected for the carbonyl carbon (C=O), the two olefinic carbons of the pyrazinone ring, the two carbons of the ethyl group, and the carbon atom bearing the chlorine substituent. The carbonyl carbon would appear significantly downfield (typically >160 ppm). The chemical shifts of the ring carbons are diagnostic of their electronic environment, influenced by the adjacent nitrogen atoms and the electron-withdrawing chlorine atom. mdpi.comipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous heterocyclic systems. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~165-170 |

| C-Cl | - | ~145-150 |

| C=CH | ~6.5-7.5 | ~125-135 |

| N-CH | ~6.5-7.5 | ~110-120 |

| N-CH₂-CH₃ | ~3.8-4.2 (quartet) | ~40-45 |

While 1D NMR suggests the types of chemical environments, two-dimensional (2D) NMR experiments are essential to piece together the molecular puzzle. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also confirm the coupling between the two protons on the dihydropyrazinone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal for the N-CH₂ group would show a cross-peak to its corresponding carbon signal. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could, for example, show a correlation between the protons of the ethyl group and one of the protons on the pyrazine (B50134) ring, helping to establish the conformation and relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. libretexts.org It is an excellent tool for identifying the functional groups present. arcjournals.org For this compound, the IR spectrum would be dominated by several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the amide group within the pyrazinone ring. Other key vibrations include the C=C and C=N stretches of the ring, C-H stretches of the ethyl group and the ring, and the C-Cl stretch at a lower frequency. bendola.commdpi.com

Table 2: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1650-1680 | Strong |

| C=C / C=N Stretch (Ring) | 1500-1620 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₆H₇ClN₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺˙). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks would be observed for the molecular ion: [M]⁺˙ and [M+2]⁺˙, with a relative intensity ratio of approximately 3:1, which is a clear indicator of a single chlorine atom in the molecule. Common fragmentation pathways could include the loss of an ethyl radical (•C₂H₅), carbon monoxide (CO), or a chlorine atom (•Cl). mdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound Data predicted by computational tools. mdpi.com

| Ion / Adduct | Predicted m/z |

|---|---|

| [M]⁺˙ | 158.02 |

| [M+H]⁺ | 159.03 |

| [M+Na]⁺ | 181.01 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. mdpi.com The dihydropyrazinone ring is a conjugated system, and it is expected to absorb light in the UV region. The spectrum would likely show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions are typically more intense. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the ring. The presence of the chlorine atom and the carbonyl group will influence the energy of the molecular orbitals and thus the wavelength of these electronic transitions. researchgate.netphyschemres.org Studies on similar pyrazinone and pyrazine systems show characteristic absorptions between 250 and 350 nm. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. For this compound, a successful crystallographic analysis would provide unambiguous confirmation of its structure. researchgate.net It would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity or conformation of the dihydropyrazinone ring. Furthermore, it would reveal the relative stereochemistry of the substituents and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the solid state. fao.orgznaturforsch.com

Elucidation of Molecular Geometry, Conformation, and Absolute Configuration

The precise three-dimensional arrangement of atoms in dihydropyrazinone derivatives, including their molecular geometry, preferred conformation, and, where applicable, absolute configuration, is primarily determined through single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's structure.

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a key aspect. For a molecule like this compound, the orientation of the ethyl group relative to the dihydropyrazinone ring would be of significant interest. Computational modeling, often used in conjunction with experimental data, can predict the most stable conformers by calculating their relative energies.

The determination of absolute configuration for chiral molecules is another critical aspect of structural elucidation. While not all dihydropyrazinone derivatives are chiral, the presence of a stereocenter would necessitate such an analysis, typically achieved through anomalous dispersion effects in X-ray crystallography or through chiroptical spectroscopy techniques like circular dichroism.

Illustrative Data Table: Bond Parameters of a Related Heterocyclic Compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-N (ring) | 1.35 - 1.40 |

| C-Cl | 1.74 |

| Bond Angles (°) ** | |

| N-C=O | 120 |

| C-N-C | 118 |

| Torsion Angles (°) ** | |

| Dihedral angle (ring/substituent) | -88.2 |

Note: The data in this table is representative of a related quinoxaline (B1680401) derivative and is provided for illustrative purposes only.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental in determining the physical properties of a crystalline solid. The study of these interactions provides insight into how molecules recognize and assemble with one another.

Common intermolecular interactions observed in the crystal structures of nitrogen-containing heterocyclic compounds include hydrogen bonds, π-π stacking interactions, and van der Waals forces. For example, in the crystal structure of a substituted chalcone, weak C-H···O and C-H···Cl hydrogen bonds, along with π-π stacking of aromatic rings, were identified as the primary forces dictating the packing motif.

In the case of this compound, one would anticipate the potential for several types of intermolecular interactions. The carbonyl oxygen is a potential hydrogen bond acceptor, while the C-H bonds of the ethyl group and the dihydropyrazinone ring can act as hydrogen bond donors. The presence of the chlorine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. Furthermore, the pyrazinone ring could participate in π-π stacking interactions.

Illustrative Data Table: Common Intermolecular Interactions in Heterocyclic Compounds

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H, C-H | O, N | 2.7 - 3.2 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

| Halogen Bond | C-Cl | O, N, π-system | 2.8 - 3.5 |

Note: The distances provided are typical ranges and can vary depending on the specific chemical environment.

Emerging Research Directions and Future Perspectives in Dihydropyrazinone Chemistry

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including dihydropyrazinones. numberanalytics.com The focus is on developing methods that are cost-effective, environmentally benign, and efficient. researchgate.net Key strategies include the use of water as a solvent, the application of nano-catalysts, and the adoption of solvent-free reaction conditions. nih.govscirp.org

Researchers are exploring one-pot multicomponent reactions (MCRs) that minimize waste by combining several synthetic steps into a single operation. nih.gov For instance, the Hantzsch reaction for 1,4-dihydropyridines, which are structurally related to dihydropyrazinones, has been successfully adapted to solvent-free conditions using recyclable nanocatalysts. scirp.org Similarly, the synthesis of pyrazine (B50134) derivatives has been achieved using environmentally friendly methods, such as using water as a solvent or employing deep eutectic solvents (DESs), which are biodegradable and can often be recycled. nih.govrsc.org These approaches reduce reliance on volatile and toxic organic solvents, decrease energy consumption, and simplify product purification. numberanalytics.com The use of plant extracts to synthesize iron oxide nanoparticles for catalyzing the synthesis of dihydropyrimidinone derivatives further highlights the move towards sustainable and bio-inspired materials. researchgate.net

| Approach | Catalyst/Solvent | Target Scaffold | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot, Three-Component Cyclocondensation | Iron Oxide Nanoparticles (from Camellia Sinensis extract) | Dihydropyrimidinones | Solvent-free, rapid, high yield, reusable catalyst. | researchgate.net |

| Multicomponent Hantzsch Reaction | Polyindole TiO2 Nanocatalyst | 1,4-Dihydropyridines | Solvent-free, stable and recyclable catalyst, high functional group tolerance. | scirp.org |

| Pictet-Spengler Reaction | Water | Tetrahydropyrazino[2,1-a:5,4-a']diisoquinolines | Environmentally friendly solvent, good yields. | nih.gov |

| Coupling of α-chloro oximes and amines | Deep Eutectic Solvents (e.g., glycerol/ChCl) | 2(1H)-Pyrazinones | Recyclable solvent system, simpler work-up than traditional organic solvents. | rsc.org |

Advanced Catalytic Systems for Complex Functionalizations

The development of sophisticated catalytic systems is crucial for the efficient synthesis and functionalization of the dihydropyrazinone core. Modern catalysts offer higher selectivity, operate under milder conditions, and enable the formation of complex molecular architectures that were previously difficult to access. nih.gov Nanomaterial-based catalysts are particularly promising due to their high surface-to-volume ratio, which often leads to enhanced reactivity and selectivity. nih.govnih.gov

For example, palladium-catalyzed cyclization reactions have been instrumental in the synthesis of pyrrolo[1,2-a]pyrazines, with the choice of catalyst influencing the reaction outcome. mdpi.com Copper iodide (CuI) nanoparticles have been shown to effectively catalyze the synthesis of 1,4-dihydropyridine (B1200194) derivatives under solvent-free conditions. nih.gov These advanced catalytic methods are not only efficient but also allow for a high degree of functional group tolerance, enabling the synthesis of a diverse library of compounds for biological screening. scirp.org The ongoing research in this area aims to discover new catalysts that can facilitate challenging transformations on the dihydropyrazinone scaffold with even greater precision and efficiency.

| Catalyst System | Reaction Type | Target Scaffold | Significance | Reference |

|---|---|---|---|---|

| Palladium Acetate / PdCl2(CH3CN)2 | Intramolecular Cyclization | Pyrrolo[1,2-a]pyrazines | Catalyst choice dictates product formation. | mdpi.com |

| CuI Nanoparticles on Polystyrene-co-maleic anhydride | Multicomponent Reaction | 1,4-Dihydropyridines | Effective under solvent-free conditions; computational studies aid understanding. | nih.gov |

| l-tyrosine | Four-component Condensation | Pyrano[2,3-c]pyrazoles | Eco-friendly catalyst combined with microwave irradiation for energy efficiency. | nih.gov |

| Tin(II) Chloride (SnCl2) | Multicomponent Reaction | Pyrano[2,3-c]pyrazoles | Comparison of conventional heating vs. microwave irradiation shows improved efficiency. | nih.gov |

Integration of High-Throughput Synthesis and Characterization

To accelerate the discovery of new drug candidates, the fields of chemical synthesis and biological screening are increasingly turning to automation and miniaturization. nih.gov High-throughput synthesis (HTS) allows for the rapid generation of large libraries of compounds, such as dihydropyrazinone derivatives, which can then be quickly assessed for biological activity. nih.govnih.gov This approach significantly shortens the 'design-synthesis-test' cycle. youtube.com

Flow chemistry is a powerful tool in this context, offering superior control over reaction parameters like temperature and mixing, which can lead to improved yields and purity. youtube.com It is particularly well-suited for photochemical reactions and reactions involving hazardous reagents, making the synthesis process safer and more scalable. youtube.com Furthermore, high-throughput characterization techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), are being integrated directly with synthesis platforms. This allows for the rapid analysis of reaction products, with throughputs exceeding one reaction per second, and can even be used for direct, label-free bioassays of the synthesized compounds. nih.gov

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Synthesis of complex molecules, photochemistry, hazardous reactions. | Enhanced safety, scalability, precise control over reaction conditions, energy efficiency. | youtube.com |

| Automated High-Throughput Synthesis | Generation of diverse compound libraries for lead discovery. | Increased speed of synthesis, enables large-scale data generation for machine learning. | nih.govyoutube.com |

| High-Throughput DESI-MS | Late-stage functionalization and bioassays. | Rapid synthesis and characterization (>1 reaction/sec), direct bioassay of crude mixtures. | nih.gov |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic pathways, and even design novel molecules with desired properties from scratch. researchgate.netsciencedaily.com For a class of compounds like dihydropyrazinones, AI can accelerate the identification of promising derivatives by predicting their biological activity and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov

| AI/ML Application | Specific Task | Potential Impact on Dihydropyrazinone Research | Reference |

|---|---|---|---|

| Reaction Prediction | Predicting products and yields of chemical reactions. | Optimizes synthesis of new derivatives, reduces failed experiments. | researchgate.netnips.cc |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Designs new dihydropyrazinone-based drug candidates tailored to specific biological targets. | nih.govsciencedaily.com |

| Property Prediction (QSAR, ADME/T) | Predicting physicochemical and pharmacological properties. | Prioritizes promising compounds for synthesis, reducing costs and late-stage failures. | nih.govnih.gov |

| Retrosynthetic Analysis | Identifying optimal synthetic routes for target molecules. | Facilitates the efficient synthesis of complex dihydropyrazinone analogues. | frontiersin.org |

Exploration of Novel Fused and Bridged Dihydropyrazinone Architectures

To explore new regions of chemical space and improve the pharmacological properties of dihydropyrazinone-based compounds, researchers are investigating the synthesis of novel fused and bridged architectures. These more rigid, three-dimensional structures can offer enhanced binding affinity and selectivity for biological targets by locking the molecule into a specific, bioactive conformation. researchgate.net

The synthesis of these complex scaffolds presents significant challenges, but new methodologies are emerging. For example, a conceptually new approach using the persistent radical effect has been developed for the synthesis of diverse bridged diketopiperazines, which are structurally related to dihydropyrazinones. nih.gov This method was successfully applied to the formal synthesis of the antibiotic bicyclomycin. nih.gov Other strategies involve the intramolecular cyclization of functionalized dihydropyridin-2-ones to form bridged δ-lactams and benzomorphanones. nih.gov The development of synthetic routes to novel fused systems, such as dihydropyrrolo[1,2-a]pyrazinones, is also an active area of research, driven by the bioactivity of these scaffolds. mdpi.com The ability to create these intricate molecular frameworks opens up new avenues for designing next-generation therapeutics based on the dihydropyrazinone core.

| Scaffold Type | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| Bridged Diketopiperazines | Persistent Radical Effect Cyclization | Provides a unified approach to diverse bridged systems, including the core of bicyclomycin. | nih.gov |

| Bridged δ-Lactams (Benzomorphanones) | Acid-mediated Cyclization of C4-functionalized 3,4-dihydropyridin-2-ones | Creates C3-C6 bridged systems within a δ-lactam framework. | nih.gov |

| Dihydropyrrolo[1,2-a]pyrazinones | Palladium-catalyzed cyclization; condensation of 2-chloroacroleins with pyrazinones. | Biologically active scaffolds found in natural products. | mdpi.com |

| 2,6-Bridged Piperazines | Stepwise allylation, hydroboration, and oxidation of piperazine-2,6-diones followed by cyclization. | Creates conformationally restricted scaffolds for presenting pharmacophoric elements in a defined 3D orientation. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Chloro-1-ethyl-1,2-dihydropyrazin-2-one to maximize yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of the parent dihydropyrazinone core. Key steps include:

- Substitution : Introducing the ethyl group via nucleophilic substitution under anhydrous conditions (e.g., using ethyl iodide and a base like K₂CO₃).

- Chlorination : Reaction with POCl₃ or SOCl₂ at reflux (70–90°C) for 4–6 hours to introduce the chloro substituent .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Reaction monitoring via TLC or HPLC is critical to avoid over-chlorination .

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at N1, chloro at C3). Aromatic protons in the dihydropyrazinone ring appear as distinct doublets (δ 6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₆H₇ClN₂O). Fragmentation patterns distinguish the chloro-ethyl substitution .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Cl (550–650 cm⁻¹) confirm functional groups .

Q. How can researchers ensure the stability of this compound during storage and experimental procedures?

- Methodological Answer :

- Storage : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent hydrolysis or photodegradation.

- Stability Testing : Monitor degradation via HPLC over time under varying conditions (pH, temperature). Impurities like dechlorinated byproducts can be quantified using reference standards .

Advanced Research Questions

Q. How do substituent positions on the dihydropyrazinone ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The chloro group at C3 acts as an electron-withdrawing group, activating the ring for nucleophilic attack at C5 or C6. Ethyl at N1 sterically hinders substitution at adjacent positions .

- Experimental Design : Compare reaction rates with analogs (e.g., 5,6-dimethyl derivatives) under identical conditions. Use DFT calculations to map electron density distribution .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., 3-(2,3-dichlorophenyl) derivatives) .

Q. What strategies can resolve contradictions in reported biological activities of dihydropyrazinone derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from literature, normalizing for assay conditions (e.g., cell lines, incubation time). Use statistical tools (ANOVA) to identify outliers .

- Mechanistic Studies : Test hypotheses (e.g., off-target effects) via knockout cell lines or competitive binding assays. For example, conflicting cytotoxicity data may arise from differential metabolism in hepatic vs. renal cells .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.